1-{1-[2-(2-Ethyl-1H-indol-3-yl)ethyl]piperidin-3-yl}ethan-1-one
Description
1-{1-[2-(2-Ethyl-1H-indol-3-yl)ethyl]piperidin-3-yl}ethan-1-one is a complex heterocyclic compound featuring an indole core substituted with an ethyl group at the 2-position, linked via an ethyl chain to a piperidin-3-yl moiety.
Properties
CAS No. |
88607-53-8 |
|---|---|
Molecular Formula |
C19H26N2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-[1-[2-(2-ethyl-1H-indol-3-yl)ethyl]piperidin-3-yl]ethanone |
InChI |
InChI=1S/C19H26N2O/c1-3-18-17(16-8-4-5-9-19(16)20-18)10-12-21-11-6-7-15(13-21)14(2)22/h4-5,8-9,15,20H,3,6-7,10-13H2,1-2H3 |
InChI Key |
STVWAYDBYXANBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N1)CCN3CCCC(C3)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone typically involves multiple steps. One common synthetic route includes the Fischer indole synthesis, where hydrazine derivatives react with ketones under acidic conditions to form the indole ring . The preparation of this specific compound may involve the following steps:
Formation of the Indole Ring: Starting with 2-ethylindole, the indole ring is formed through the Fischer indole synthesis.
Attachment of the Piperidine Ring: The indole derivative is then reacted with an appropriate piperidine derivative under suitable conditions to form the desired product.
Final Functionalization:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations:
Substitution at the indole’s 1-position (as in ) disrupts the canonical 3-position binding motif, likely altering biological activity.
Piperidine Modifications: The ethyl-piperidine linkage in the target compound introduces conformational flexibility compared to direct ethanone-piperidine bonds (e.g., ), which could influence receptor binding kinetics. Stereochemical variations (e.g., (2R)-methylpiperidine in ) may enhance selectivity for chiral targets, such as enzymes or GPCRs.
Physicochemical Properties :
- Higher molecular weight and lipophilicity in the target compound (296.41 g/mol) compared to simpler analogs (e.g., 250.32 g/mol in ) suggest trade-offs between bioavailability and target engagement.
- Melting points for related compounds (e.g., 137–138°C for 1f in ) indicate solid-state stability, though data for the target compound remain speculative.
Biological Activity
1-{1-[2-(2-Ethyl-1H-indol-3-yl)ethyl]piperidin-3-yl}ethan-1-one, also known by its CAS number 88607-53-8, is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are well-known for their significant biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
Molecular Characteristics:
- Molecular Formula: C19H26N2O
- Molecular Weight: 298.4 g/mol
- IUPAC Name: 1-{1-[2-(2-Ethyl-1H-indol-3-yl)ethyl]piperidin-3-yl}ethanone
- CAS Number: 88607-53-8
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 1-{1-[2-(2-Ethyl-1H-indol-3-yl)ethyl]piperidin-3-yl}ethanone |
| CAS No. | 88607-53-8 |
The biological activity of 1-{1-[2-(2-Ethyl-1H-indol-3-yl)ethyl]piperidin-3-yl}ethan-1-one is primarily attributed to its interaction with specific molecular targets. The indole ring system enables binding to various receptors and enzymes, which modulates their activity. This interaction can result in several biological effects, including:
- Enzyme Inhibition: The compound may inhibit specific enzymes that play crucial roles in various metabolic pathways.
- Receptor Modulation: It can act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity:
Studies have shown that indole derivatives possess antimicrobial properties. The specific activity of 1-{1-[2-(2-Ethyl-1H-indol-3-yl)ethyl]piperidin-3-yl}ethan-one against various pathogens is under investigation, with preliminary results suggesting potential efficacy against bacterial strains.
Anticancer Properties:
Indole derivatives are often explored for their anticancer potential. Initial studies suggest that this compound may induce apoptosis in cancer cells through modulation of cell signaling pathways.
Neuropharmacological Effects:
Given its structural similarity to known psychoactive compounds, there is ongoing research into the effects of this compound on the central nervous system, particularly regarding its potential as a therapeutic agent for neurological disorders.
Case Studies and Research Findings
Recent studies have investigated the structure–activity relationships (SAR) of similar indole derivatives to optimize their biological efficacy. For instance, a study focused on D3 dopamine receptor agonists highlighted the importance of structural modifications in enhancing receptor selectivity and potency .
In another case study, researchers synthesized over 100 analogs of related compounds to assess their biological activities in receptor assays, revealing insights into how specific substitutions affect pharmacological profiles .
Comparison with Similar Compounds
The uniqueness of 1-{1-[2-(2-Ethyl-1H-indol-3-yl)ethyl]piperidin-3-yl}ethan-one can be compared with other indole derivatives:
| Compound Name | Biological Activity |
|---|---|
| 1H-Indole-3-carboxaldehyde | Anticancer properties |
| N-[2-(1H-indol-3-yl)ethyl]-N'-{...} | Investigated for antimicrobial effects |
| 1-Methylindole | Psychoactive properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
